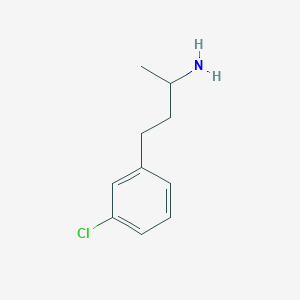

4-(3-Chlorophenyl)butan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

4-(3-chlorophenyl)butan-2-amine |

InChI |

InChI=1S/C10H14ClN/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8H,5-6,12H2,1H3 |

InChI Key |

OPIMXQMPZNNZPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=CC=C1)Cl)N |

Origin of Product |

United States |

Molecular Pharmacology and Mechanistic Biology of 4 3 Chlorophenyl Butan 2 Amine in Vitro and Preclinical Models

Elucidation of Molecular Targets and Ligand-Receptor Interactions of 4-(3-Chlorophenyl)butan-2-amine

The initial step in understanding the pharmacological profile of any compound is to determine its molecular targets. This section details the in vitro studies conducted to characterize the binding affinity, selectivity, and functional activity of this compound at various receptors, enzymes, and ion channels.

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

Currently, there is a notable lack of publicly available research specifically detailing the receptor binding affinity and selectivity profile of this compound. While studies on analogous compounds suggest potential interactions with monoamine transporters, comprehensive screening against a broad panel of G-protein coupled receptors (GPCRs), ligand-gated ion channels, and other relevant central nervous system receptors has not been reported in the scientific literature.

Enzyme Inhibition and Activation Studies (In Vitro)

Detailed in vitro studies on the inhibitory or activating effects of this compound on key metabolic enzymes, such as cytochrome P450 (CYP) isozymes or monoamine oxidase (MAO), are not available in the current body of scientific literature. Such studies are crucial for understanding the compound's metabolic fate and potential for drug-drug interactions, but this information remains to be elucidated.

Ion Channel Modulation and Transporter Interaction Assays (In Vitro)

The primary mechanism of action for many psychoactive compounds involves their interaction with neurotransmitter transporters. Research on a range of psychoactive drugs, including various phenethylamine (B48288) derivatives, indicates that these substances can have significant effects on monoamine transporters. These transporters, which include those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), are critical for regulating neurotransmitter levels in the synapse. While direct experimental data for this compound is not available, the study by Nagai et al. (2007) on related butanamine derivatives provides a framework for potential interactions. For instance, compounds like 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB) have demonstrated potent inhibitory effects on the reuptake of dopamine, serotonin, and norepinephrine. This suggests that this compound may also function as a monoamine reuptake inhibitor, though specific assays are required to confirm this hypothesis and determine its potency and selectivity for DAT, NET, and SERT.

Cellular and Subcellular Mechanisms of Action of this compound

Following the identification of molecular targets, the next level of investigation involves understanding how these interactions translate into cellular and subcellular effects. This section explores the modulation of intracellular signaling pathways and the impact on neurotransmitter dynamics.

Intracellular Signaling Pathway Modulation (In Vitro Cell Lines)

The effect of this compound on intracellular signaling pathways, such as cyclic adenosine (B11128) monophosphate (cAMP) formation or calcium mobilization, has not been documented in published research. The activation or inhibition of receptors and transporters by a ligand typically triggers a cascade of intracellular events. Given the likely interaction with monoamine transporters, it is plausible that this compound could indirectly influence downstream signaling pathways in neuronal cells, but direct evidence from in vitro cell line studies is currently absent.

Influence on Cellular Bioenergetics and Mitochondrial Function (Isolated Organelles)

While direct studies on the effects of this compound on isolated mitochondria are not extensively documented in publicly available literature, the potential for this compound to influence cellular bioenergetics can be inferred from research on structurally related molecules. Compounds with a lipophilic phenyl ring, such as the one present in this compound, can potentially interact with mitochondrial membranes and components of the electron transport chain (ETC).

For instance, research on N-(4-hydroxyphenyl)retinamide (4HPR), a compound also possessing a substituted phenyl ring, has demonstrated a direct impact on mitochondrial respiration. Studies have shown that 4HPR can inhibit oxygen consumption in cells, and this effect is linked to its prooxidant activity. nih.gov This inhibition is thought to occur at the level of Complex I and/or the coenzyme Q binding site within the ETC. nih.gov The mechanism involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial permeability transition and subsequent apoptosis. nih.gov

Given the structural similarities, it is plausible that this compound could exert similar effects on mitochondrial function. The presence of the chlorine atom on the phenyl ring enhances its lipophilicity, which may facilitate its accumulation within the mitochondrial inner membrane. This accumulation could disrupt the electron flow within the ETC, leading to a decrease in ATP synthesis and an increase in ROS production. However, without direct experimental evidence on this compound, this remains a scientifically-grounded hypothesis.

Table 1: Potential Effects of Phenyl-Substituted Compounds on Mitochondrial Respiration (based on analogous compounds)

| Parameter | Observed Effect in Analogs (e.g., 4HPR) | Potential Implication for this compound |

| Oxygen Consumption Rate (OCR) | Inhibition | Potential to decrease cellular respiration. |

| Reactive Oxygen Species (ROS) Production | Increase | Could induce oxidative stress. |

| Mitochondrial Membrane Potential | Dissipation | May lead to mitochondrial dysfunction. |

| ATP Synthesis | Decrease | Could impair cellular energy metabolism. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Design and Synthesis of Analogues for SAR Probing

The synthesis of analogs of this compound for SAR studies typically involves modifications at several key positions: the phenyl ring, the butyl chain, and the amine group.

Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical. Analogs can be synthesized with different halogens (e.g., fluorine, bromine), alkyl groups, or alkoxy groups at various positions (ortho, meta, para) to probe the electronic and steric requirements for activity. For example, the synthesis of various N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been achieved through multi-component reactions, demonstrating a versatile method for creating a library of analogs with diverse substitutions on a chlorophenyl scaffold. biomolther.org

Alkyl Chain Modification: The length and branching of the alkyl chain can be altered. For instance, the butyl chain could be shortened to propyl or extended to pentyl, or methyl groups could be introduced at different positions to investigate the impact of chain length and steric bulk.

Amine Group Substitution: The primary amine can be modified to a secondary or tertiary amine by adding alkyl or other functional groups. These modifications can influence the compound's polarity, basicity, and ability to cross biological membranes.

The synthesis of these analogs often employs standard organic chemistry techniques. For instance, the core structure can be assembled via reductive amination of the corresponding ketone, 4-(3-chlorophenyl)butan-2-one. sigmaaldrich.com The synthesis of various substituted phenethylamines has been well-documented, providing a roadmap for the creation of a diverse set of analogs for comprehensive SAR studies. biomolther.orgnih.gov

Correlation of Structural Modifications with Target Binding and Mechanistic Activity

SAR studies on related phenethylamine derivatives have provided valuable insights into how structural changes correlate with activity at various biological targets, particularly monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Research on substituted amphetamines and cathinones has shown that halogen substitution on the phenyl ring can significantly alter a compound's potency and selectivity for these transporters. biomolther.org For example, a para-chloro substitution has been found to increase potency at SERT relative to DAT and NET. biomolther.org While this compound has a meta-chloro substitution, this finding highlights the importance of the halogen's position in directing target engagement.

Further studies on phenethylamine derivatives have demonstrated that modifications to the amine group and the alkyl chain also play a crucial role. For example, increasing the N-alkyl chain length can also enhance relative potency at SERT. biomolther.org

Table 2: Structure-Activity Relationships of Phenethylamine Derivatives at Monoamine Transporters (based on analogous compounds)

| Structural Modification | Effect on Transporter Affinity/Potency | Reference |

| Para-Chloro Substitution on Phenyl Ring | Increased potency at SERT | biomolther.org |

| Increased N-Alkyl Chain Length | Increased relative potency at SERT | biomolther.org |

| β-Keto Group (Cathinone vs. Amphetamine) | Amphetamines generally more potent stimulants | biomolther.org |

These findings suggest that even minor modifications to the structure of this compound could lead to significant changes in its pharmacological profile, potentially shifting its selectivity between different monoamine transporters.

Stereochemical Aspects of Activity for Enantiomers of this compound

The this compound molecule contains a chiral center at the second carbon of the butane (B89635) chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-(3-Chlorophenyl)butan-2-amine and (S)-4-(3-Chlorophenyl)butan-2-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and even toxicities.

The differential activity of enantiomers arises from the three-dimensional nature of biological targets like receptors and enzymes. The binding site of a target is itself chiral, and thus may interact preferentially with one enantiomer over the other. For many phenethylamine-based compounds, the (S)-enantiomer is often the more potent isomer at monoamine transporters. For example, in a docking simulation study of a chiral β-phenethylamine derivative with the human dopamine transporter (hDAT), the (S)-form was found to have a more stable binding configuration than the (R)-form. biomolther.orgkoreascience.kr

The synthesis of specific enantiomers, known as asymmetric or enantioselective synthesis, is a critical aspect of medicinal chemistry. Various methods can be employed to obtain enantiomerically pure forms of chiral amines. These can include the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. nih.gov For instance, the enantioselective synthesis of 2-substituted 2-phenylethylamines has been achieved through lithiation and asymmetric substitution under the influence of a chiral ligand. nih.gov The separation and analysis of enantiomers can be performed using techniques like chiral chromatography. nih.gov

Preclinical Biotransformation and Metabolic Pathways of 4 3 Chlorophenyl Butan 2 Amine

In Vitro Metabolic Stability and Metabolite Identification of 4-(3-Chlorophenyl)butan-2-amine

No data is publicly available regarding the in vitro metabolic stability and metabolite identification of this compound.

Hepatic Microsomal Stability and Cytochrome P450 (CYP) Metabolism

There is no published information on the stability of this compound in hepatic microsomes or its metabolism by Cytochrome P450 enzymes.

Non-CYP Mediated Metabolism (e.g., Amine Oxidases, Glucuronidation)

Information regarding the involvement of non-CYP enzymes, such as amine oxidases or UDP-glucuronosyltransferases (UGTs), in the metabolism of this compound has not been reported in the scientific literature.

Identification and Characterization of Major and Minor Metabolites using Mass Spectrometry

There are no published studies that have identified or characterized any metabolites of this compound using mass spectrometry or other analytical techniques.

In Vivo Metabolic Fate of this compound in Preclinical Animal Models

No data is publicly available concerning the in vivo metabolic fate of this compound in any preclinical animal models.

Metabolite Profiling in Biological Samples (e.g., Urine, Plasma, Tissue) from Animal Studies

There are no reports of metabolite profiling for this compound in biological samples such as urine, plasma, or tissues from animal studies.

Excretion Pathways and Mass Balance Studies in Preclinical Models

Information on the excretion pathways (e.g., renal, fecal) and mass balance of this compound in preclinical models is not available in the public domain.

Characterization of Enzyme Inducers and Inhibitors Affecting this compound Metabolism

Currently, there is a notable absence of publicly available scientific literature detailing the specific enzyme inducers and inhibitors that affect the metabolism of this compound. Extensive searches of scholarly databases and scientific publications did not yield any studies that have characterized the biotransformation and metabolic pathways of this particular chemical compound.

Consequently, there are no research findings to report on the specific enzymes responsible for the metabolism of this compound. As a result, information regarding which substances may act as inducers, potentially increasing the rate of its metabolism, or as inhibitors, slowing down its metabolism, is not available. The creation of data tables listing such compounds with their corresponding enzymatic effects is therefore not possible at this time.

Further research, including in vitro studies with human liver microsomes and recombinant cytochrome P450 enzymes, would be necessary to identify the metabolic pathways of this compound. Subsequent investigations could then focus on identifying and characterizing the specific enzyme inducers and inhibitors that modulate its biotransformation. Until such studies are conducted and published, this section remains an area for future investigation.

In Silico Analysis: A Theoretical and Computational Look at this compound

Introduction

While extensive experimental research on this compound is not widely available in public literature, theoretical and computational chemistry provides a powerful framework to predict its molecular properties, behavior, and potential biological interactions. Such in silico studies are crucial in modern drug discovery and materials science, offering insights that can guide and streamline experimental work. This article explores the theoretical approaches used to characterize this compound, focusing on quantum chemical calculations, molecular docking, and dynamics simulations.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 3 Chlorophenyl Butan 2 Amine

Development and Validation of Chromatographic Methods

Chromatographic techniques are the cornerstone of analytical chemistry for separating and analyzing complex mixtures. The development and validation of robust chromatographic methods are crucial for the reliable analysis of 4-(3-Chlorophenyl)butan-2-amine.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. csfarmacie.cznih.govnih.govhelsinki.fi The method's adaptability allows for the use of various stationary and mobile phases to achieve optimal separation. For amines, reversed-phase HPLC is a common approach. sielc.com

The choice of detector is critical and depends on the analytical objective. Diode Array Detectors (DAD) or UV-Vis detectors are frequently used for quantification, providing information about the analyte's concentration based on its light absorption characteristics. nih.gov For compounds lacking a strong chromophore, derivatization with a UV-active agent can be employed to enhance detection. chromatographyonline.com The validation of an HPLC method involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability. nih.gov

Table 1: Illustrative HPLC Method Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with a modifier (e.g., formic acid or phosphoric acid) sielc.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at a specified wavelength |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile or Derivatized Forms

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines like this compound can be challenging to analyze directly by GC due to their tendency to cause peak tailing, this can be overcome. labrulez.com The use of deactivated columns and specialized packings can improve peak shape and resolution. labrulez.com

Alternatively, derivatization can be employed to convert the amine into a more volatile and less polar derivative, making it more amenable to GC analysis. This approach not only improves chromatographic performance but can also enhance detector response. Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds.

Table 2: Potential GC Method Parameters for Derivatized Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen gcms.cz |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient optimized for separation |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Derivatizing Agent | e.g., Trifluoroacetic anhydride (B1165640) (TFAA) or similar |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Since this compound possesses a chiral center, it exists as a pair of enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles. csfarmacie.cz Therefore, the ability to separate and quantify individual enantiomers is of utmost importance. Chiral chromatography is the primary technique used for this purpose. sigmaaldrich.comlibretexts.org

This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. csfarmacie.czlibretexts.org CSPs are designed to interact differently with each enantiomer, leading to their separation. Common CSPs include those based on cellulose, amylose, cyclodextrins, and Pirkle-type phases. csfarmacie.czsigmaaldrich.comlibretexts.org The development of a successful chiral separation often involves screening different CSPs and optimizing the mobile phase composition. sigmaaldrich.com

Hyphenated Techniques for Enhanced Analytical Specificity

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer unparalleled specificity and sensitivity for the analysis of complex samples.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling in Preclinical Samples

The coupling of liquid chromatography or gas chromatography with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis. lcms.czdphen1.comresearchgate.net LC-MS/MS and GC-MS are particularly valuable for trace analysis and for identifying metabolites of this compound in preclinical samples such as plasma or urine. lcms.czdphen1.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, allowing for highly selective and sensitive detection. researchgate.net Techniques like tandem mass spectrometry (MS/MS) further enhance specificity by monitoring specific precursor-to-product ion transitions. researchgate.net This is crucial for distinguishing the analyte from endogenous matrix components. dphen1.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an example of a sample preparation technique that can be used prior to LC-MS/MS or GC-MS analysis. lcms.cz

Table 3: Example LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of this compound |

| Product Ion (m/z) | Specific fragment ion(s) |

| Collision Energy | Optimized for fragmentation |

| LC Conditions | As per developed HPLC method |

LC-NMR for On-line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated hyphenated technique that directly couples the separation power of HPLC with the structure-elucidating capability of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.goviosrphr.orgmdpi.com This technique is invaluable for the on-line structural characterization of unknown impurities or metabolites without the need for offline isolation. nih.goviosrphr.org

In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell within the NMR spectrometer. mdpi.com This allows for the acquisition of NMR spectra of the separated components as they elute. mdpi.com While LC-MS is often the primary tool for initial identification due to its higher sensitivity, LC-NMR provides definitive structural information, including stereochemistry, which is crucial for a complete understanding of the compound and its related substances. nih.govresearchgate.netnih.gov

Spectrophotometric Analysis of this compound: A Review of Methodologies

It is not possible to provide a detailed article on the spectrophotometric analysis of this compound as requested, due to a lack of available scientific literature and experimental data specifically pertaining to this compound.

Extensive searches of scientific databases and chemical resources have yielded no specific studies on the UV-Vis spectrophotometric or fluorescence spectroscopic properties of this compound. While general principles of spectrophotometry apply to aromatic amines, the precise absorption and emission characteristics, which are crucial for developing quantitative analytical methods, are unique to each compound and must be determined experimentally.

For a comprehensive analysis as outlined in the request, including data on molar absorptivity, optimal wavelengths, linearity ranges for UV-Vis spectrophotometry, and excitation/emission wavelengths, quantum yields, and limits of detection for fluorescence spectroscopy, dedicated laboratory research on this compound would be required.

In the absence of such specific data, any attempt to generate the requested article with detailed research findings and data tables would be speculative and would not meet the required standards of scientific accuracy. The analysis of related compounds, such as other chlorophenyl or phenylbutylamine derivatives, can provide a general understanding of potential analytical approaches. For instance, derivatization with chromophoric or fluorophoric reagents is a common strategy to enhance the detectability of amines that exhibit weak native absorbance or fluorescence. However, the specific reaction conditions and the spectral properties of the resulting derivatives would need to be empirically determined for this compound.

Therefore, until specific research on the spectrophotometric properties of this compound is published, a scientifically rigorous and detailed article on this topic cannot be produced.

Future Research Directions and Translational Perspectives for 4 3 Chlorophenyl Butan 2 Amine

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The development of efficient and versatile synthetic routes is fundamental to enabling the comprehensive study of 4-(3-Chlorophenyl)butan-2-amine. Future research should focus on establishing novel synthetic pathways that allow for facile access to the core structure and its derivatives.

Novel Synthetic Pathways: Current synthetic approaches to similar phenylalkylamines often involve multi-step procedures. A key area of future research will be the development of more convergent and stereoselective synthetic strategies. One potential approach could be the reductive amination of 4-(3-chlorophenyl)butan-2-one. sigmaaldrich.com Additionally, catalytic asymmetric methods could be explored to selectively produce the (R) and (S) enantiomers, which is crucial for understanding stereospecific interactions with biological targets.

Derivatization Strategies: To explore the structure-activity relationships of this compound, a diverse library of derivatives should be synthesized. Derivatization of the primary amine functionality can be achieved through various reactions, including acylation, alkylation, and sulfonylation. For instance, reaction with various acyl chlorides or sulfonyl chlorides would yield a range of amides and sulfonamides. These modifications would systematically alter the steric and electronic properties of the molecule, providing valuable insights into its interaction with potential biological targets. General derivatization techniques for amines, such as reaction with dansyl chloride or o-phthalaldehyde (B127526) (OPA), could also be employed to introduce fluorescent tags for analytical purposes. nih.gov

Deeper Mechanistic Investigations of Target Interactions and Cellular Responses

Understanding how this compound interacts with biological systems at a molecular level is paramount. Future research should aim to identify its specific binding partners and elucidate the downstream cellular consequences of these interactions.

Target Identification: A crucial first step is the identification of the cellular targets of this compound. Unbiased screening approaches, such as affinity chromatography or activity-based protein profiling, could be employed. A derivatized version of the compound, featuring a reactive group or an affinity tag, would be instrumental for these studies.

Mechanistic Studies: Once potential targets are identified, detailed mechanistic studies will be necessary to understand the nature of the interaction. This would involve biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and kinetics. Furthermore, the functional consequences of this binding on the target's activity, whether it be enzymatic inhibition, receptor modulation, or disruption of protein-protein interactions, will need to be thoroughly investigated. For instance, if the target is a receptor, downstream signaling pathways could be monitored using reporter gene assays or by measuring the levels of second messengers.

Advanced Computational Modeling for Optimized Design and Prediction of Activity

In silico methods are powerful tools for accelerating the research process. Computational modeling can guide the design of new derivatives and help predict their biological activity.

Molecular Docking: Molecular docking studies can be used to predict the binding pose of this compound and its derivatives within the active site of potential protein targets. impactfactor.orgnih.govchula.ac.thnih.gov This information can provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding.

Quantitative Structure-Activity Relationship (QSAR): By developing a QSAR model, it is possible to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.govbiointerfaceresearch.comnih.gov This model can then be used to predict the activity of newly designed derivatives, prioritizing the synthesis of the most promising candidates. The development of a robust 3D-QSAR model would be particularly valuable for understanding the spatial requirements for optimal activity.

Development of Specialized Analytical Tools for Complex Biological Systems

To study the behavior of this compound in complex biological environments, the development of sensitive and selective analytical methods is essential. mdpi.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the quantification of small molecules in biological matrices. unodc.org A specific and validated LC-MS/MS method for this compound would be crucial for pharmacokinetic and biodistribution studies in cellular and in vivo models, should the research progress to that stage. The primary amine group allows for derivatization to enhance chromatographic separation and detection sensitivity.

Labeled Analogs: The synthesis of isotopically labeled (e.g., with deuterium (B1214612) or carbon-13) or fluorescently tagged analogs of this compound would be highly beneficial. Isotopically labeled compounds can serve as internal standards for accurate quantification in mass spectrometry-based assays. Fluorescently tagged derivatives would enable visualization of the compound's subcellular localization and dynamics using microscopy techniques.

Potential Applications in Chemical Biology Research Tools (excluding therapeutic/clinical context)

Beyond its intrinsic biological activities, this compound and its derivatives could be developed into valuable tools for chemical biology research. nih.govnih.gov

Chemical Probes: A well-characterized derivative of this compound, with high affinity and selectivity for a specific target, could serve as a chemical probe. nih.govnih.gov Such a probe would be invaluable for studying the function of its target protein in various biological processes. An ideal chemical probe would be accompanied by a structurally similar but inactive control compound to validate its on-target effects.

Target Validation and Drug Discovery: In a broader sense, the exploration of this compound and its analogs could lead to the identification and validation of novel biological targets. Understanding the mechanism of action of this compound class could open up new avenues for the design of modulators for these targets, which could have long-term implications for drug discovery, although this article strictly excludes therapeutic contexts.

Q & A

Q. What are the established synthetic routes for 4-(3-Chlorophenyl)butan-2-amine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reductive amination of 4-(3-Chlorophenyl)butan-2-one using sodium cyanoborohydride or catalytic hydrogenation with a palladium catalyst. A two-step approach may include nucleophilic substitution of a halogenated precursor (e.g., 4-(3-Chlorophenyl)-2-bromobutane) with ammonia under anhydrous conditions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity (>98%) is validated using HPLC with a C18 column and UV detection at 254 nm .

Q. How is the structural configuration of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : -NMR (DMSO-d6) identifies the amine proton (δ 1.2–1.5 ppm, broad singlet) and aromatic protons (δ 7.2–7.4 ppm, multiplet). -NMR confirms the quaternary carbon at the chlorophenyl attachment (δ 145 ppm) .

- Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 197.07 (M+H) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond angles and spatial arrangement, particularly the dihedral angle between the chlorophenyl ring and the amine backbone.

Advanced Research Questions

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate LogP (~2.1), indicating moderate lipophilicity. Blood-brain barrier penetration is predicted via BOILED-Egg model .

- Molecular Dynamics Simulations : AMBER or GROMACS simulate binding stability to targets like monoamine transporters (e.g., serotonin transporter SERT). Trajectory analysis (RMSD, RMSF) evaluates conformational changes over 100-ns runs .

Q. How does the 3-chlorophenyl substituent influence receptor binding affinity compared to analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare IC values against fluorophenyl or methoxyphenyl analogs in radioligand binding assays (e.g., dopamine D2 receptor). Chlorine’s electron-withdrawing effect enhances binding via halogen bonding, as shown in competitive displacement assays using -spiperone .

- Docking Simulations : AutoDock Vina models interactions with receptor pockets (e.g., σ1 receptor). Chlorine forms a 3.0 Å halogen bond with Tyr173, increasing binding energy by ~2 kcal/mol versus non-halogenated analogs .

Q. What analytical methods resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from PubChem BioAssay (AID 1259401) and ChEMBL. Discrepancies in IC values (e.g., σ1 receptor: 120 nM vs. 450 nM) may arise from assay conditions (cell type, buffer pH). Validate via orthogonal assays (e.g., calcium flux vs. GTPγS binding) .

- Dose-Response Curves : Use GraphPad Prism to fit data to a four-parameter logistic model. Ensure Hill slopes >0.8 to confirm cooperative binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.